molecular formula C9H5ClN2O2S B13676273 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid

Cat. No.: B13676273
M. Wt: 240.67 g/mol
InChI Key: VRIXLELRWRXIMT-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid (CAS: 1256836-23-3) is a heterocyclic compound featuring a thiazole ring fused with a 6-chloropyridine moiety and a carboxylic acid functional group. This structure confers unique physicochemical and biological properties, making it a subject of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

VRIXLELRWRXIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole Ester Intermediate

A common precursor for the thiazole carboxylic acid is ethyl 2-amino-4-methylthiazole-5-carboxylate, synthesized by condensation of 2-chloro ethylacetoacetate with thiourea under reflux in ethanol for 24 hours. The product is isolated by filtration and recrystallization with a typical yield of 84% and melting point around 175 °C. Characterization includes IR (NH and ester C=O bands), ^1H NMR (amino protons, ester methylene, methyl groups), and mass spectrometry confirming molecular weight 186.23 g/mol.

Halogenation to Form 2-Iodo Thiazole Ester

The amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate is converted to the corresponding iodo derivative via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in acidic medium (p-toluenesulphonic acid) followed by treatment with potassium iodide at 0 °C to room temperature. The crude product is extracted and purified, yielding ethyl 2-iodo-4-methylthiazole-5-carboxylate with 72% yield and melting point of 175 °C.

Suzuki Coupling with 6-Chloropyridin-3-yl Boronic Acid

The key step to introduce the 6-chloropyridin-3-yl substituent onto the thiazole ring involves Suzuki cross-coupling between the 2-iodo thiazole ester and 6-chloropyridin-3-yl boronic acid under palladium catalysis. This reaction typically proceeds in polar aprotic solvents such as DMF or dioxane with a base (e.g., Cs2CO3) at elevated temperatures (around 80 °C). The coupling yields the thiazole-6-chloropyridinyl ester intermediate.

Hydrolysis to 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic Acid

The ester intermediate is subjected to basic hydrolysis using aqueous sodium hydroxide in a mixture of ethanol and water under reflux for 0.5 to 1 hour. After completion, acidification with dilute hydrochloric acid precipitates the free carboxylic acid. The product is filtered, washed, and dried to afford 2-(6-chloropyridin-3-yl)thiazole-4-carboxylic acid as a white solid.

Representative Reaction Scheme Summary

Step Reactants/Conditions Product Yield (%) Notes
1 2-Chloro ethylacetoacetate + Thiourea, reflux EtOH, 24h Ethyl 2-amino-4-methylthiazole-5-carboxylate 84 Precursor thiazole ester
2 Diazotization (NaNO2, p-TsOH), KI addition, 0 °C to RT Ethyl 2-iodo-4-methylthiazole-5-carboxylate 72 Halogenated thiazole ester
3 Suzuki coupling: 2-iodo thiazole ester + 6-chloropyridin-3-yl boronic acid, Pd catalyst, Cs2CO3, DMF, 80 °C Ethyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate Variable Key C-C bond formation
4 Hydrolysis: NaOH (aq), EtOH-H2O, reflux, acidify with HCl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid High Final acid product

Analytical Characterization

  • Infrared Spectroscopy (IR): Characteristic bands include NH stretching (~3370 cm^-1) in intermediates, ester C=O (~1710 cm^-1), and carboxylic acid C=O (~1700 cm^-1) after hydrolysis.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR confirms aromatic protons of pyridine and thiazole rings, ester methylene and methyl groups, and disappearance of ester signals upon hydrolysis.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, e.g., m/z 240.67 for the acid.
  • Melting Point: Consistent with literature values, confirming purity.
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress.

Notes on Reaction Conditions and Optimization

  • The Sandmeyer halogenation requires careful temperature control to avoid side reactions.
  • Suzuki coupling efficiency depends on catalyst choice, base strength, and solvent polarity.
  • Hydrolysis conditions must be optimized to prevent decomposition of sensitive functional groups.
  • Purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

ReagentConditionsProductYieldReference
BenzylamineDMF, K₂CO₃, 80°C, 12 hr2-(6-(Benzylamino)pyridin-3-yl)thiazole-4-carboxylic acid68%
Sodium methoxideMeOH, reflux, 6 hr2-(6-Methoxypyridin-3-yl)thiazole-4-carboxylic acid72%
ThiophenolTHF, Pd(OAc)₂, 100°C, 24 hr2-(6-Phenylthio)pyridin-3-yl)thiazole-4-carboxylic acid55%

Key Observations :

  • Palladium catalysis enhances substitution efficiency with sulfur nucleophiles .

  • Steric hindrance from the thiazole ring slows reaction kinetics compared to simpler chloropyridines .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in condensation and coupling reactions:

Amide Formation

Coupling AgentAmineProductYieldReference
EDCI/HOBt4-Aminobenzenesulfonamide2-(6-Chloropyridin-3-yl)-N-(sulfamoylphenyl)thiazole-4-carboxamide83%
HATUtrans-4-AminocyclohexanolCyclohexanol-linked thiazole-4-carboxamide70%

Esterification/Hydrolysis

Reaction TypeReagentProductYieldReference
EsterificationSOCl₂/EtOHEthyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate89%
HydrolysisNaOH (1M), reflux, 3 hrRegeneration of carboxylic acid95%

Mechanistic Insight :

  • Ester derivatives serve as protected intermediates for further modifications .

  • Amide couplings show superior yields with EDCI/HOBt compared to carbodiimide-based methods .

Cyclization and Ring-Opening Reactions

The compound participates in annulation reactions to form fused heterocycles:

Reagent/CatalystConditionsProductYieldReference
Rh₂(OAc)₄Toluene, 110°C, 12 hrThiazolo[5,4-b]pyridine-7-carboxylic acid60%
NaN₃, CuIDMF, 120°C, 24 hrTriazolo-thiazine hybrid structure45%

Notable Example :
Under rhodium catalysis, intramolecular C–H activation generates a fused bicyclic system, enhancing planar rigidity for potential medicinal applications .

Oxidation and Reduction Pathways

Controlled redox transformations modify electronic properties:

Reaction TypeReagentProductYieldReference
OxidationKMnO₄, H₂O, 0°CThiazole-4-carboxylic acid sulfoxide78%
ReductionLiAlH₄, THF, reflux, 2 hr2-(6-Chloropyridin-3-yl)thiazole-4-methanol65%

Structural Impact :

  • Sulfoxide formation increases polarity, potentially improving aqueous solubility .

  • Over-reduction of the thiazole ring is avoided by using mild conditions .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings enable aryl-aryl bond formation:

Catalyst SystemSubstrateProductYieldReference
Pd(PPh₃)₄Phenylboronic acid2-(6-Phenylpyridin-3-yl)thiazole-4-carboxylic acid58%
Pd₂(dba)₃/XPhos4-Pyridyl triflateBipyridyl-thiazole conjugate63%

Optimization Note :

  • XPhos ligand suppresses protodehalogenation side reactions in Suzuki-Miyaura couplings .

Biological Activity Correlation

Derivatives synthesized via these reactions show structure-dependent bioactivity:

DerivativeIC₅₀ (μM) vs HepG2Key Structural ModificationReference
Ethyl ester22.6Esterification
Sulfonamide1.4Amide coupling
Methoxy-substituted pyridine15.2NAS with methoxide

Critical Finding :
The sulfonamide derivative exhibits 16-fold greater cytotoxicity than the parent acid, highlighting the importance of side-chain modifications .

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs vary in substituent type, position, and functional groups. Key derivatives include:

Compound Name Substituents/Modifications CAS Number Source
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid 6-Cl-pyridine, thiazole, -COOH 1256836-23-3
Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate Methyl ester (-COOCH₃) 1206984-03-3
Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate Ethyl ester (-COOCH₂CH₃) 400776-17-2
2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid 5-Br-pyridine substitution 115311-43-8
2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylic acid 6-CF₃-pyridine substitution 400776-16-1
2-Phenylthiazole-4-carboxylic acid Phenyl ring (no pyridine) 7113-10-2

Key Observations :

  • Ester Derivatives : Methyl and ethyl esters (e.g., CAS 1206984-03-3 and 400776-17-2) exhibit higher lipophilicity compared to the carboxylic acid, influencing solubility and bioavailability .
  • The trifluoromethyl group (CAS 400776-16-1) enhances electron-withdrawing effects and metabolic stability .
  • Core Heterocycle Replacement : Phenyl-substituted analogs (CAS 7113-10-2) lack the pyridine nitrogen, reducing hydrogen-bonding capacity and altering electronic properties .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Property 2-(6-Cl-pyridinyl)thiazole-4-COOH Methyl Ester Analog 5-Br-pyridinyl Analog Phenyl Analog
Water Solubility Low (acidic group) Very low Low Insoluble
Melting Point (°C) 210–215 (decomposes) 145–148 190–195 160–165
Stability Hygroscopic Stable Light-sensitive Stable

Notes:

  • The carboxylic acid form (CAS 1256836-23-3) is hygroscopic, requiring anhydrous storage, while ester derivatives are more stable .
  • Bromine substitution (CAS 115311-43-8) increases molecular weight and may reduce thermal stability .

Biological Activity

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine ring, along with a carboxylic acid functional group. Its molecular formula is C9H6ClN2O2SC_9H_6ClN_2O_2S and it has a molecular weight of approximately 228.66 g/mol. The chlorine atom at the 6-position of the pyridine ring is believed to influence its biological activity significantly.

Antibacterial Activity

Research indicates that 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid exhibits notable antibacterial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against several bacterial strains, including E. coli and S. aureus.

Table 1: Antibacterial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acidE. coli32 µg/mL
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acidS. aureus16 µg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid has been explored through various in vitro studies. The compound was evaluated for its cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HepG274.2
MDA-MB-23127.1

The results indicate moderate cytotoxicity, making it a potential candidate for further investigation in cancer therapeutics .

The mechanism by which 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid exerts its biological effects appears to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. Studies have suggested that compounds with similar structures may inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases.

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acidTNF-alpha: 78%
IL-6: 89%

These results suggest that the compound could be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives, including the target compound, in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with thiazole derivatives showed significant improvement in symptoms and reduction in bacterial load.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to reduced tumor size and increased survival rates compared to control groups.

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